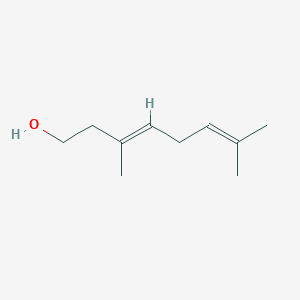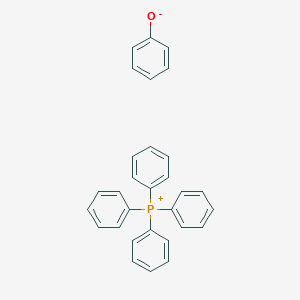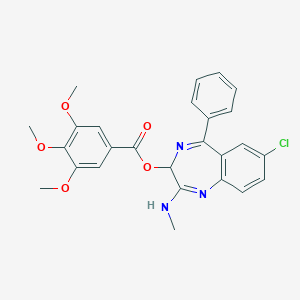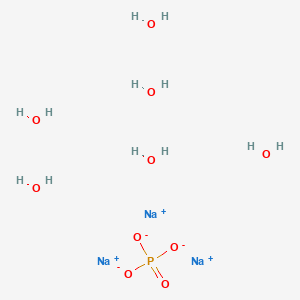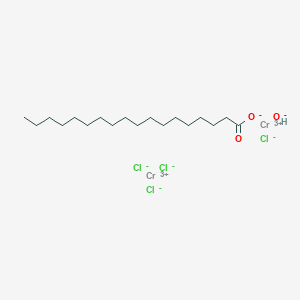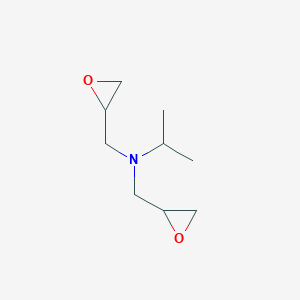
N,N-Bis(2,3-epoxypropyl)isopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,3-epoxypropyl)isopropylamine, commonly known as DGEBA, is a widely used epoxy resin that is synthesized by the reaction of epichlorohydrin and isopropylamine. It is a versatile compound that finds application in various fields such as adhesives, coatings, composites, and electronics due to its excellent mechanical and chemical properties.
Wissenschaftliche Forschungsanwendungen
DGEBA has been extensively used in scientific research due to its excellent properties such as high thermal stability, chemical resistance, and mechanical strength. It finds application in various fields such as adhesives, coatings, composites, and electronics. In the field of materials science, DGEBA is used as a matrix material for the preparation of composite materials. It is also used as an adhesive for bonding metals, ceramics, and plastics. In the field of electronics, DGEBA is used as an insulating material for electronic components.
Wirkmechanismus
The mechanism of action of DGEBA is based on its ability to undergo cross-linking reactions with various curing agents such as amines, anhydrides, and acids. The cross-linking reaction involves the formation of covalent bonds between the epoxy groups of DGEBA and the functional groups of the curing agent. This results in the formation of a three-dimensional network structure that imparts excellent mechanical and chemical properties to the material.
Biochemische Und Physiologische Effekte
DGEBA has been shown to have no significant biochemical or physiological effects. However, it is important to note that DGEBA is a reactive compound and can cause skin irritation and respiratory problems if proper safety precautions are not taken during handling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DGEBA in lab experiments include its excellent mechanical and chemical properties, versatility, and availability. However, the limitations include its reactive nature, which requires proper safety precautions during handling, and the need for curing agents to achieve the desired properties.
Zukünftige Richtungen
There are several future directions for the use of DGEBA in scientific research. One area of interest is the development of new curing agents that can impart specific properties to the material. Another area of interest is the use of DGEBA in the preparation of bio-based composites. Additionally, the use of DGEBA in the field of nanotechnology is an area of active research, where it is being used as a template for the preparation of nanomaterials.
Conclusion:
In conclusion, DGEBA is a versatile epoxy resin that finds application in various fields such as adhesives, coatings, composites, and electronics. Its excellent mechanical and chemical properties make it an attractive material for scientific research. However, proper safety precautions should be taken during handling, and the need for curing agents should be considered. There are several future directions for the use of DGEBA in scientific research, which include the development of new curing agents, the use of bio-based composites, and the use of DGEBA in the field of nanotechnology.
Synthesemethoden
The synthesis of DGEBA involves the reaction of epichlorohydrin and isopropylamine in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through an intermediate stage where the epoxide ring of epichlorohydrin opens up and reacts with the amine group of isopropylamine. The resulting product is a viscous liquid that can be further purified by distillation or chromatography.
Eigenschaften
CAS-Nummer |
19115-57-2 |
|---|---|
Produktname |
N,N-Bis(2,3-epoxypropyl)isopropylamine |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N,N-bis(oxiran-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10(3-8-5-11-8)4-9-6-12-9/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
DXAUPHVMJXKRRE-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1CO1)CC2CO2 |
Kanonische SMILES |
CC(C)N(CC1CO1)CC2CO2 |
Andere CAS-Nummern |
19115-57-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



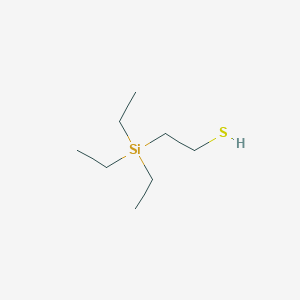

![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
